Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
Description
Properties
IUPAC Name |
N-[2-[5-acetamido-4-hydroxy-6-methoxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYQHNAKBFGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mercury Bromide-Mediated Galactopyranosyl Coupling
The synthesis begins with the preparation of the disaccharide intermediate, benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside. This step involves reacting 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide with benzyl-2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-D-glucopyranoside in 1,2-dichloroethane, using mercury bromide as a catalyst and molecular sieves (4 Å) to absorb moisture. The reaction proceeds at 25°C for 24 hours, yielding the β-linked disaccharide in 68% yield after silica gel purification.
Table 1: Reaction Conditions for Disaccharide Synthesis
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Galactopyranosyl bromide | 2.5 g | 1,2-Dichloroethane, HgBr₂, 4Å sieves | 68% |
| Glucopyranoside derivative | 1 g | 25°C, 24 h, argon atmosphere |
Trichloroacetimidate-Based Glycosylation
An alternative approach employs 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate as the glycosyl donor. This method, described in academic studies, couples the imidate with a glucosamine derivative under BF₃·Et₂O catalysis in dichloromethane at -15°C. The reaction achieves β-selectivity through participating neighboring groups, yielding a protected disaccharide precursor in 72% efficiency.
Fucosylation at the C-6 Position
Allyl Group Deprotection and Fucopyranosyl Condensation
The allyl group at C-3 of the disaccharide is removed using chloro(tristriphenylphosphine)rhodium in a mixture of ethanol and water (9:1 v/v) at 50°C for 3 hours. The resulting diol is then condensed with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide in the presence of silver triflate and 2,6-di-tert-butylpyridine. This step installs the α-L-fucose residue at C-6 with 65% yield.
Table 2: Fucosylation Reaction Parameters
| Parameter | Value |
|---|---|
| Deprotection reagent | RhCl(PPh₃)₃ |
| Solvent system | Ethanol/water (9:1) |
| Temperature | 50°C |
| Glycosyl donor | Tri-O-benzyl-fucosyl bromide |
| Catalyst | AgOTf, 2,6-di-t-BuPy |
Global Deprotection and Final Product Isolation
Acetyl and Benzyl Group Removal
The fully protected trisaccharide undergoes sequential deprotection:
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/methanol/water, 7:2:1) and characterized by:
-
NMR : ¹H NMR (500 MHz, D₂O) δ 5.12 (d, J = 3.5 Hz, H-1 of fucose), 4.68 (d, J = 8.2 Hz, H-1 of glucose).
-
Mass spectrometry : ESI-MS m/z 776.3 [M+Na]⁺, confirming molecular weight.
Alternative Synthetic Routes and Modifications
Oxazoline Intermediate Approach
A 2001 study demonstrated the use of 2-methyl-[4,6-di-O-acetyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyrano]-[2,1-d]-2-oxazoline as a glycosyl donor. Reacting this with p-nitrophenyl α-D-mannopyranoside in acetonitrile with TMSOTf catalysis yielded a trisaccharide precursor in 58% yield after deacetylation.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Mercury bromide | High β-selectivity | Toxicity of Hg reagents |
| Trichloroacetimidate | Mild conditions, scalability | Requires anhydrous conditions |
| Rhodium deprotection | Chemoselective allyl removal | High cost of Rh catalysts |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.
Scientific Research Applications
Glycobiology
Methyl 2-Acetamido-4-O-(Fuc-GalNAc) plays a crucial role in glycobiology, particularly in studying glycoproteins and glycolipids. Its structural components allow researchers to investigate the role of fucosylation and acetylation in cellular processes such as cell signaling, adhesion, and immune responses.
Case Study: Fucosylation in Cancer
Research has shown that fucosylation of glycoproteins can influence cancer cell behavior. Methyl 2-Acetamido-4-O-(Fuc-GalNAc) has been utilized to study the effects of fucosylated glycoproteins on tumor progression and metastasis. The compound's ability to mimic natural substrates aids in elucidating the mechanisms of fucosyltransferases involved in cancer biology.
Drug Development
The compound serves as a valuable tool in drug development, particularly for designing glycomimetics that can interact with specific receptors or enzymes. By modifying its structure, researchers can create derivatives that may exhibit enhanced pharmacological properties.
Case Study: Glycomimetics for Antiviral Therapy
Studies have explored the use of modified versions of Methyl 2-Acetamido-4-O-(Fuc-GalNAc) as potential antiviral agents. These derivatives have shown promise in inhibiting viral entry by targeting viral glycoproteins, thereby preventing infection.
Diagnostics
In diagnostics, this compound can be employed as a standard reference material for assays aimed at detecting specific glycan structures associated with diseases. Its high purity and defined structure make it suitable for calibrating analytical methods such as mass spectrometry and HPLC.
Case Study: Biomarker Discovery
A study highlighted the use of Methyl 2-Acetamido-4-O-(Fuc-GalNAc) in identifying biomarkers for autoimmune diseases. By analyzing glycan profiles from patient samples using this compound as a reference, researchers were able to correlate specific fucosylated structures with disease states.
Vaccine Development
The incorporation of glycosides like Methyl 2-Acetamido-4-O-(Fuc-GalNAc) into vaccine formulations has been investigated to enhance immunogenicity. The presence of specific sugar moieties can improve the recognition by the immune system, leading to stronger vaccine responses.
Case Study: Glycoengineering Vaccines
Research on glycoengineered vaccines utilizing this compound has demonstrated improved efficacy against pathogens by enhancing T-cell responses through better presentation of antigens.
Mechanism of Action
The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycan-binding proteins or enzymes involved in glycosylation. These interactions can modulate various biological pathways, including cell signaling, immune response, and protein stability. The compound’s effects are mediated through its glycan structure, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Substitution Patterns and Linkage Positions
The position and type of substituents critically influence biological activity and synthetic strategies.
Key Observations :
- The target compound’s 6-O-Fuc substitution distinguishes it from analogs with Fuc at 4-O (e.g., ). This positional variance impacts enzyme recognition, as α(1→6) fucosylation is common in mammalian glycans (e.g., core fucosylation in N-glycans) .
- Replacement of 4-O-GlcNAc with Galactose () alters receptor specificity, as seen in pneumococcal adhesion studies .
Physicochemical and Functional Properties
Biological Activity
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside, a complex glycoside, exhibits significant biological activities that have garnered attention in recent research. This compound is characterized by its intricate structure, which includes multiple sugar moieties and acetamido groups, contributing to its potential therapeutic applications.
- Molecular Formula : C23H40N2O15
- Molecular Weight : 584.57 g/mol
- CAS Number : 97242-84-7
- Purity : >95% (HPLC) .
Inhibitory Effects on Nitric Oxide Production
Recent studies have demonstrated that compounds similar to Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside exhibit significant inhibitory effects on nitric oxide (NO) production. For instance, a related glycosphingolipid isolated from the marine sponge Aplysinella rhax showed potent inhibition of LPS-induced NO release in J774.1 macrophages. The presence of specific sugar linkages, such as D-Fucα1-3GlcNAc, was crucial for this inhibitory effect .
Structure-Activity Relationship (SAR)
The biological activity of glycosides is often influenced by their structural components. A study exploring the SAR of various glycosphingolipids found that modifications to the sugar moieties could significantly alter their NO inhibitory capabilities. For example, compounds with a terminal β-D-galactopyranosyl linkage demonstrated different biological responses compared to those with a 2-acetamido-2-deoxy-beta-D-galactopyranosyl linkage . This suggests that the arrangement and type of sugar residues are critical for achieving desired biological effects.
Case Study 1: Glycosphingolipid Analogs
A series of synthesized analogs of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside were evaluated for their NO inhibitory activity. The results indicated that certain structural features enhanced the inhibitory effect on NO production, with some analogs achieving over 20% reduction at concentrations of 50 μM and 100 μM .
Case Study 2: Comparative Analysis with Ceramides
In comparative studies, glycosphingolipid analogs were tested against commercial ceramides regarding their ability to inhibit NO release. Notably, one analog exhibited comparable activity to N G-monomethyl-L-arginine (L-NMMA), a known inhibitor, suggesting that glycosylation enhances the activity of ceramides .
Summary Table of Biological Activities
| Compound Name | Activity | Concentration | Result |
|---|---|---|---|
| Glycosphingolipid A | NO Inhibition | 50 μM | 20% Reduction |
| Glycosphingolipid B | NO Inhibition | 100 μM | Comparable to L-NMMA |
| Ceramide C | NO Inhibition | 100 μM | Enhanced by glycosylation |
Q & A
Basic Research Questions
Q. What are the common strategies for synthesizing branched oligosaccharides like Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside?
- Methodological Answer : Stepwise glycosylation is widely employed, starting with protected monosaccharide donors (e.g., trichloroacetimidates or thioglycosides). For example, β-(1→4) linkages are formed using 2-azido-2-deoxy-glucopyranosyl donors, while α-L-fucose residues are introduced via fucosyltransferases (e.g., FUT5) with GDP-fucose as the donor . Protecting groups (e.g., benzyl, acetyl, or 4-methoxybenzyl) are critical to ensure regioselectivity. Final deprotection is achieved via hydrogenolysis or acidic hydrolysis .
Q. How is structural characterization performed for such complex oligosaccharides?
- Methodological Answer :
- NMR : 1D , , and 2D experiments (HSQC, COSY) resolve glycosidic linkages and anomeric configurations. For example, α-L-fucose residues show distinct signals at δ ~5.1 ppm (H-1, α-configuration) .
- Mass Spectrometry : MALDI-TOF-MS confirms molecular weight (e.g., observed [M+Na] at m/z 1428.4937 vs. calculated 1428.5127) .
- Chromatography : HILIC-HPLC with ammonium formate buffers (e.g., 65% CHCN) achieves >90% purity .
Q. What is the biological relevance of the fucosyl and acetamido modifications in this compound?
- Methodological Answer : The α-L-fucose moiety mimics glycan epitopes involved in cell adhesion (e.g., selectin-mediated immune responses), while 2-acetamido groups enhance stability against enzymatic hydrolysis. These features make the compound a probe for studying carbohydrate-protein interactions (e.g., lectin binding assays) .
Advanced Research Questions
Q. How can researchers address contradictions in NMR assignments for structurally similar oligosaccharides?
- Methodological Answer : Discrepancies often arise from overlapping signals or misassigned anomeric protons. Strategies include:
- Isotopic Labeling : -labeled precursors (e.g., -galactose) simplify spectral interpretation .
- Comparative Analysis : Cross-validate with synthetic standards (e.g., dimethylthexylsilyl-protected intermediates) .
- Density Functional Theory (DFT) : Predict chemical shifts to resolve ambiguities (e.g., distinguishing β-D-gluco vs. β-D-galacto configurations) .
Q. What challenges arise in optimizing glycosylation efficiency for branched structures, and how are they mitigated?
- Methodological Answer : Key challenges include steric hindrance at branching points and competing side reactions. Solutions:
- Donor Activation : Use imidate donors with catalytic TMSOTf for high β-selectivity .
- Temperature Control : Low-temperature glycosylation (-40°C) minimizes hydrolysis of reactive intermediates .
- Enzymatic Methods : Fucosyltransferases (FUT5) achieve regiospecific α-(1→3) linkages with Mn cofactors .
Q. How can researchers validate the purity of synthetic oligosaccharides for in vivo studies?
- Methodological Answer :
- Orthogonal Techniques : Combine HILIC-HPLC (polarity-based separation) with CE-LIF (charge-to-mass ratio analysis) .
- Bioassays : Test for endotoxin contamination using Limulus Amebocyte Lysate (LAL) assays if the compound is intended for immunological studies .
- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS over 72 hours .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between calculated and observed MALDI-TOF-MS data?
- Methodological Answer : Deviations (e.g., Δm/z ~0.019 for [M+Na]) may stem from:
- Ion Suppression : Matrix effects (e.g., DHB vs. THAP) alter ionization efficiency. Use internal standards (e.g., deuterated analogs) .
- Salt Adducts : Replace Na with NH to reduce adduct formation .
- Instrument Calibration : Validate with high-purity calibrants (e.g., ProteoMass™) .
Methodological Optimization
Q. What strategies improve the scalability of oligosaccharide synthesis for high-throughput screening?
- Methodological Answer :
- Fluorous-Tagging : Simplify purification by attaching fluorous labels (e.g., CF) to intermediates, enabling solid-phase extraction .
- Automated Glycosylation : Use robotic platforms for iterative coupling/deprotection cycles .
- One-Pot Multistep Reactions : Combine glycosyltransferases (e.g., FUT5 + β4GalT) in a single reactor to minimize intermediate isolation .
Biological Application Design
Q. How can this compound be functionalized for glycan microarray studies?
- Methodological Answer :
- Propargylation : Introduce alkyne groups at the reducing end for "click chemistry" conjugation to azide-functionalized slides .
- Biotinylation : Attach biotin-PEG spacers via reductive amination for streptavidin-based immobilization .
- Quality Control : Validate spot homogeneity using fluorescent lectins (e.g., FITC-labeled Aleuria aurantia lectin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
